6-(Bromomethyl)-2-chloroquinoline
Overview
Description
6-(Bromomethyl)-2-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of both bromomethyl and chloro substituents in the quinoline ring makes this compound a valuable intermediate for various chemical reactions and synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2-chloroquinoline typically involves the bromination of 6-methyl-2-chloroquinoline. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2-chloroquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the chloro group can lead to the formation of 6-(bromomethyl)quinoline.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 6-(azidomethyl)-2-chloroquinoline, 6-(thiocyanatomethyl)-2-chloroquinoline, and 6-(methoxymethyl)-2-chloroquinoline.
Oxidation: Quinoline N-oxides.
Reduction: 6-(bromomethyl)quinoline.
Scientific Research Applications
6-(Bromomethyl)-2-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex quinoline derivatives.
Material Science: It is employed in the development of novel materials with unique electronic and photophysical properties.
Biological Studies: The compound is used in studies to understand the biological activity and mechanism of action of quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2-chloroquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. The chloro group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(Chloromethyl)-2-chloroquinoline
- 6-(Bromomethyl)quinoline
- 2-Chloroquinoline
- 6-Methyl-2-chloroquinoline
Uniqueness
6-(Bromomethyl)-2-chloroquinoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity and biological activity. The bromomethyl group is a versatile functional group that can undergo various chemical transformations, while the chloro group enhances the compound’s stability and lipophilicity. This combination makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Properties
IUPAC Name |
6-(bromomethyl)-2-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHAQQKHOFFPEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460966 | |
Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123637-77-4 | |
Record name | Quinoline, 6-(bromomethyl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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